molecular formula C24H26N2O4 B4111033 4-(1-adamantyl)-2-methoxy-N-(2-nitrophenyl)benzamide

4-(1-adamantyl)-2-methoxy-N-(2-nitrophenyl)benzamide

Cat. No.: B4111033
M. Wt: 406.5 g/mol
InChI Key: YUDNIBKUZAMZSH-UHFFFAOYSA-N
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Description

4-(1-adamantyl)-2-methoxy-N-(2-nitrophenyl)benzamide is a complex organic compound characterized by the presence of an adamantyl group, a methoxy group, and a nitrophenyl group attached to a benzamide core

Properties

IUPAC Name

4-(1-adamantyl)-2-methoxy-N-(2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-30-22-11-18(24-12-15-8-16(13-24)10-17(9-15)14-24)6-7-19(22)23(27)25-20-4-2-3-5-21(20)26(28)29/h2-7,11,15-17H,8-10,12-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDNIBKUZAMZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)C(=O)NC5=CC=CC=C5[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-adamantyl)-2-methoxy-N-(2-nitrophenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2-nitroaniline with 4-(1-adamantyl)-2-methoxybenzoic acid in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would involve optimization of reaction conditions to maximize yield and purity, potentially using automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1-adamantyl)-2-methoxy-N-(2-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The adamantyl group can be oxidized under strong oxidative conditions to introduce additional functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH), dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

Major Products

    Reduction: 4-(1-adamantyl)-2-methoxy-N-(2-aminophenyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized adamantyl derivatives.

Scientific Research Applications

4-(1-adamantyl)-2-methoxy-N-(2-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(1-adamantyl)-2-methoxy-N-(2-nitrophenyl)benzamide is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may play a role in binding to these targets, while the adamantyl group could enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-(1-adamantyl)-2-methoxy-N-(2-aminophenyl)benzamide: A reduced form of the compound with an amino group instead of a nitro group.

    4-(1-adamantyl)-2-methoxy-N-(4-nitrophenyl)benzamide: A structural isomer with the nitro group in a different position.

    4-(1-adamantyl)-2-methoxy-N-(2-nitrophenyl)benzoic acid: A related compound with a carboxylic acid group instead of an amide group.

Uniqueness

4-(1-adamantyl)-2-methoxy-N-(2-nitrophenyl)benzamide is unique due to the combination of its adamantyl, methoxy, and nitrophenyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject of study in various research fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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